

Part 1: Executive Directive & Scientific Context

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Compound of Interest

Compound Name: Phenobarbital-d5

CAS No.: 73738-05-3

Cat. No.: B163061

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The Core Challenge: **Phenobarbital-d5** (CAS: 73738-05-3) presents a dual-compliance challenge. As a deuterated internal standard, it is chemically stable and non-radioactive, often leading researchers to underestimate its disposal requirements. However, legally, it retains the Schedule IV Controlled Substance status of its parent compound (Phenobarbital) under the Controlled Substances Act (CSA).

Immediate Action Required: Do NOT dispose of **Phenobarbital-d5** in standard chemical waste streams, biohazard bins, or down the drain. "Dilution" is not a compliant disposal method.

The "Two-Headed" Regulatory Framework: You must satisfy two federal agencies simultaneously. Failure to do so results in significant liability.

- DEA (Diversion Control): Focuses on chain of custody. The substance must be "non-retrievable."^[1]^[2]
- EPA (RCRA): Focuses on environmental toxicity. Phenobarbital is a hazardous pharmaceutical waste (often treated as D001 if in solvent, or simply toxic).

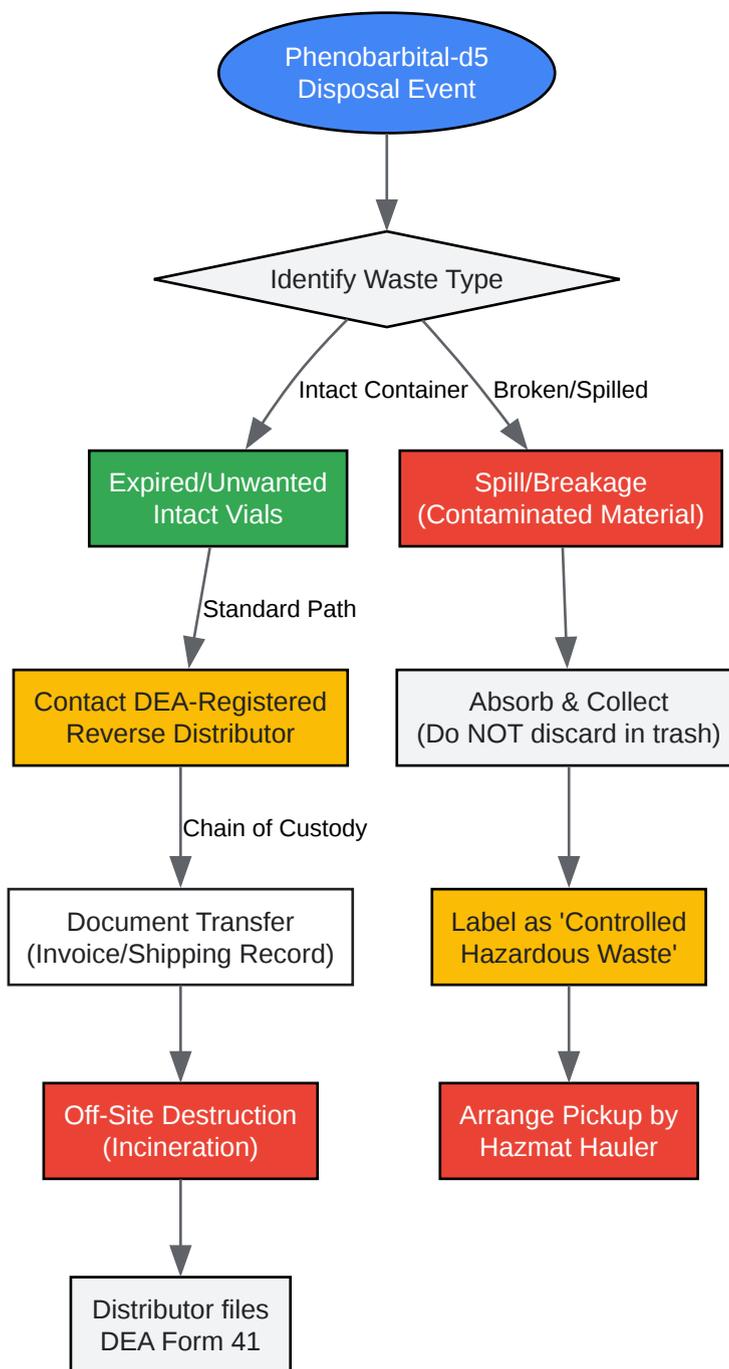
Part 2: Technical Specifications & Regulatory Data

Table 1: Compound & Compliance Profile

Parameter	Specification	Operational Implication
Compound	Phenobarbital-d5 (Ethyl-d5)	Stable Isotope Labeled Internal Standard
CAS Number	73738-05-3	Use for SDS lookup and waste profiling
DEA Status	Schedule IV (C-IV)	Requires strict chain-of- custody documentation
Radioactivity	None (Stable Isotope)	Do not use radioactive waste streams
RCRA Status	Hazardous Pharmaceutical Waste	NO SEWERING (40 CFR Part 266 Subpart P)
Hazards	Toxic (Oral), Carcinogen (Suspected)	Requires Level C PPE (Gloves, Goggles, Lab Coat)

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of **Phenobarbital-d5**. Note the distinct separation between "Inventory" (expired/unwanted vials) and "Spills" (accidental release).



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Figure 1: Decision matrix for **Phenobarbital-d5** disposal. Note that "Inventory" goes to a Reverse Distributor, while "Spills" are treated as hazardous waste but must still be accounted for.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Expired or Unwanted Inventory (Intact Vials)

Use this protocol when clearing out old standards from the safe.

1. Vendor Selection (The "Reverse Distributor") Do not attempt to destroy the substance yourself using chemical neutralization. It is legally risky and technically difficult to meet the DEA's "non-retrievable" standard in a standard lab.

- Action: Contract a DEA-Registered Reverse Distributor.
- Verification: Ensure they hold both a DEA registration for Schedule IV destruction and EPA permits for hazardous waste incineration.

2. Inventory Adjustment Before moving the vials, reconcile your physical inventory with your logbook.

- Action: Mark the specific vials as "Pending Disposal" in your Controlled Substance Usage Log.

3. Documentation (The "Paper Trail") For Schedule IV substances, a DEA Form 222 is NOT required (that is for Schedule I & II).

- Action: Prepare a shipping document/invoice that includes:
 - Name of Drug: **Phenobarbital-d5**^[3]^[4]
 - Form: Liquid/Powder
 - Strength/Quantity: e.g., "10 mg/mL, 5 x 1mL ampules"
 - Date of Transfer
 - Names, Addresses, and DEA Registration Numbers of both your lab and the Reverse Distributor.
- Note: The Reverse Distributor will typically issue the DEA Form 41 (Registrants Inventory of Drugs Surrendered) after they have destroyed the material. You must keep the shipping

records for 2 years.

4. Packaging

- Action: Place vials in a sealed, tamper-evident bag. If the vials are broken, treat as Scenario B.

Scenario B: Spills & Breakage (Immediate Response)

Use this protocol if an ampule breaks on the bench.

1. Secure the Area

- Action: Alert nearby personnel. Isolate the spill.
- PPE: Nitrile gloves (double gloved), safety goggles, lab coat. Phenobarbital is toxic by ingestion and absorption.[\[5\]](#)

2. Containment & Recovery

- Action: Do not wipe with a paper towel and throw it in the regular trash. That paper towel is now a controlled substance.
- Protocol:
 - Cover spill with an absorbent pad or inert material (vermiculite).
 - Scoop all material (glass shards + absorbent + drug) into a sealable hazardous waste container.
 - Label the container: "Hazardous Waste - Contains Phenobarbital (Schedule IV) - Do Not Open."

3. Documentation of Loss

- Action: You must account for the lost mass in your usage log.
- DEA Form 106: If the spill is significant or unrecoverable (and could be construed as a loss/theft), you may need to file DEA Form 106. For minor, recoverable lab spills where the

waste is captured, document the breakage in the internal log signed by a witness.

Part 5: Scientific Rationale & Safety (E-E-A-T)

Why "Sewering" is Prohibited: Even though **Phenobarbital-d5** is used in micro-quantities, the EPA Hazardous Waste Pharmaceuticals Rule (Subpart P) explicitly prohibits the sewerage of hazardous pharmaceutical waste [1]. Phenobarbital acts as a central nervous system depressant; introducing it into waterways affects aquatic ecosystems.

The "Non-Retrieveable" Standard: DEA regulations (21 CFR § 1317.[1]90) require that the method of destruction renders the substance "non-retrieveable" [2].[2] This means the chemical structure must be permanently altered so it cannot be reconstituted.

- Insight: Simple dilution or mixing with kitty litter (a common myth) does not meet this standard for chemical labs. Incineration by a licensed facility is the only universally accepted method for researchers.

References

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